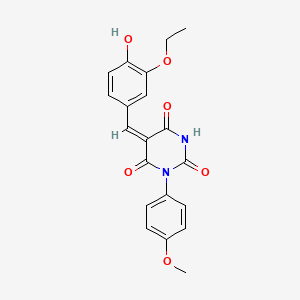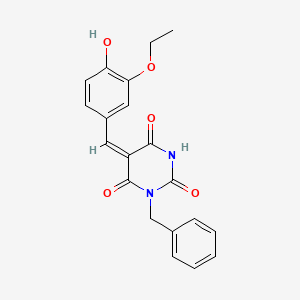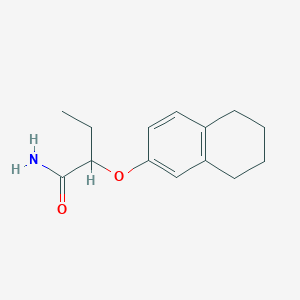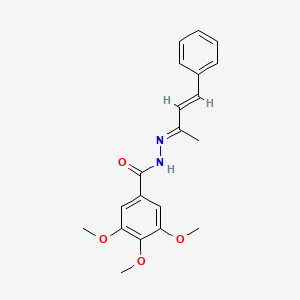![molecular formula C19H10ClF2N3O4 B5916903 [(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 2-chloro-4,5-difluorobenzoate](/img/structure/B5916903.png)
[(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 2-chloro-4,5-difluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 2-chloro-4,5-difluorobenzoate is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a pyridinylmethylidene group, and a difluorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 2-chloro-4,5-difluorobenzoate typically involves a multi-step process. One common method starts with the preparation of the 4-nitrophenyl-pyridin-4-ylmethylidene intermediate, which is then reacted with 2-chloro-4,5-difluorobenzoic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 2-chloro-4,5-difluorobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and nitro positions, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
[(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 2-chloro-4,5-difluorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which [(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 2-chloro-4,5-difluorobenzoate exerts its effects involves its interaction with specific molecular targets. The nitrophenyl and pyridinylmethylidene groups are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The difluorobenzoate moiety may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Radical-triggered translocation compounds: Involved in complex organic transformations.
Uniqueness
[(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 2-chloro-4,5-difluorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 2-chloro-4,5-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF2N3O4/c20-15-10-17(22)16(21)9-14(15)19(26)29-24-18(12-5-7-23-8-6-12)11-1-3-13(4-2-11)25(27)28/h1-10H/b24-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPXVYDENRTTHI-HKOYGPOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)C2=CC(=C(C=C2Cl)F)F)C3=CC=NC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\OC(=O)C2=CC(=C(C=C2Cl)F)F)/C3=CC=NC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(E)-N-[[2-(3,5-dimethylphenoxy)acetyl]amino]-C-methylcarbonimidoyl]phenyl]benzamide](/img/structure/B5916837.png)
![N-[4-(N-benzoylethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5916843.png)
![4-methyl-N-[(E)-[(4-methylphenyl)-phenylmethylidene]amino]benzenesulfonamide](/img/structure/B5916844.png)
![N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5916851.png)
![1-(3-chlorophenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine](/img/structure/B5916855.png)
![1-(2-phenylethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B5916862.png)
![2-(2-bromo-4-methoxyphenoxy)-N-[(Z)-(2-methoxynaphthalen-1-yl)methylideneamino]acetamide](/img/structure/B5916865.png)
![N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5916877.png)
![ethyl (2E)-2-[(3-methylphenyl)hydrazinylidene]-2-(4-methylphenyl)sulfonylacetate](/img/structure/B5916883.png)
![2-[4-(benzyloxy)phenoxy]-N'-(3,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B5916905.png)


